molecular formula C13H24N2O B7508243 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one

3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one

Cat. No. B7508243
M. Wt: 224.34 g/mol
InChI Key: KDTSCLRFQHVKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and possesses unique properties that make it suitable for use in diverse applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one varies depending on its application. In medicinal chemistry, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one inhibits the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) pathway. In cancer cells, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one induces apoptosis by activating the caspase pathway.
In organic synthesis, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one acts as a nucleophilic catalyst, facilitating the reaction between the reactants by forming a complex with the substrate.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the long-term effects of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one exposure.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one in lab experiments include its high reactivity, stability, and low toxicity. Its unique properties make it an ideal catalyst for various reactions, including esterification, amidation, and acylation.
The limitations of using 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one in lab experiments include its relatively high cost and the need for careful handling due to its potential toxicity.

Future Directions

For the study of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one include exploring its potential applications in other fields, such as environmental science and energy storage. Additionally, further studies are needed to fully understand the long-term effects of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one exposure and to develop safer and more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one involves the reaction between 3,5-dimethylpiperidine and adipoyl chloride in the presence of triethylamine. This reaction results in the formation of a white solid, which is further purified through recrystallization to obtain the final product.

Scientific Research Applications

3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been explored for its anti-inflammatory and anti-cancer properties. Studies have shown that 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
In organic synthesis, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one is commonly used as a catalyst in various reactions, including esterification, amidation, and acylation. Its unique properties, such as its high reactivity and stability, make it an ideal catalyst for these reactions.
In materials science, 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been investigated for its potential use in the development of polymers and coatings. Studies have shown that 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one can be used as a crosslinking agent for polymers, resulting in materials with improved mechanical properties and thermal stability.

properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-10-7-11(2)9-15(8-10)12-5-3-4-6-14-13(12)16/h10-12H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSCLRFQHVKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCCCNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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